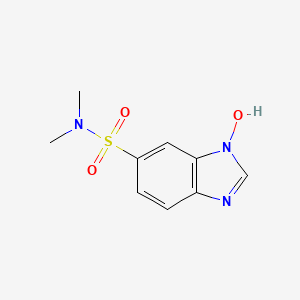

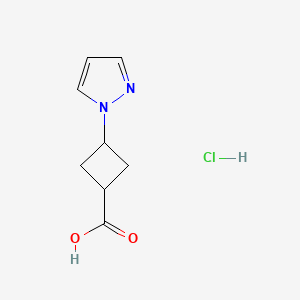

1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzo[d]thiazole-5- and 6-sulfonamides, including the compound 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide, involves the use of ethoxzolamide (EZA) as a lead molecule. The process includes the introduction of various substituents such as amino, acylamino, and halogens like bromo- and iodo-derivatives at the heterocyclic ring. These modifications have led to the creation of several potent inhibitors targeting human carbonic anhydrase isoforms I, II, VII, and IX. The synthesis demonstrates a sharp structure–activity relationship, indicating that even minor changes in the scaffold or at the 2-amino moiety can significantly alter the activity of the compounds .

Molecular Structure Analysis

The molecular structure of a related compound, a Schiff base synthesized from 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide and 2-hydroxy benzaldehyde, has been elucidated using NMR, UV–VIS, and IR spectroscopy. The crystal structure was determined to establish the conformation of the molecule, which crystallizes in the triclinic space group P-1. The structure reveals that two benzene rings and the azomethine group are nearly coplanar due to intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom. This compound also exhibits intermolecular interactions such as N–H···N and C–H···O hydrogen bonds and π–π stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these sulfonamides are not detailed in the provided data. However, the synthesis likely involves condensation reactions, as evidenced by the Schiff base formation in the related compound. The reactivity of the sulfonamide group and the presence of various substituents suggest that these compounds could participate in a range of chemical reactions, potentially leading to the formation of various derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide are not explicitly detailed in the provided data. However, the related Schiff base compound's crystallographic data suggest that these sulfonamides have well-defined crystalline structures, which could influence their solubility and stability. The intramolecular and intermolecular hydrogen bonding, as well as π–π stacking interactions, are likely to affect the compound's melting point, boiling point, and overall chemical reactivity . The specific physical and chemical properties would need to be determined experimentally for a comprehensive analysis.

Scientific Research Applications

Ocular Hypotensive Activity

- Research has shown that derivatives of benzo[b]thiophene-2-sulfonamide, including 6-hydroxybenzo[b]thiophene-2-sulfonamide, demonstrate potent ocular hypotensive properties. These compounds are particularly effective in treating glaucoma when applied topically (Graham et al., 1989).

Carbonic Anhydrase Inhibitory Activities

- A series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and found to be effective inhibitors of human carbonic anhydrase isoforms. These compounds have potential applications in treating diseases related to carbonic anhydrase dysfunction (Abdoli et al., 2017).

Microbial Degradation of Sulfonamides

- A study on Microbacterium sp. strain BR1 revealed a novel microbial strategy for degrading sulfonamides, including 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide. This process involves ipso-hydroxylation followed by fragmentation, crucial for understanding the environmental persistence of such compounds (Ricken et al., 2013).

Synthesis and Bioactivities of Pyrazoline Benzensulfonamides

- Pyrazoline benzensulfonamides, incorporating sulfonamide pharmacophores, were synthesized and evaluated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes, showing low cytotoxicity and potential as therapeutic agents (Ozgun et al., 2019).

Binding Study with Bovine Serum Albumin

- N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound structurally similar to 1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide, was used in a study to understand the binding mechanism of parabens to bovine serum albumin. This research helps in comprehending the interaction of similar sulfonamides with proteins (Jun et al., 1971).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

3-hydroxy-N,N-dimethylbenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-11(2)16(14,15)7-3-4-8-9(5-7)12(13)6-10-8/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXJRWGVFBMACP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=CN2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-N,N-dimethyl-1H-1,3-benzodiazole-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)

![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)

![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3018485.png)

![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)